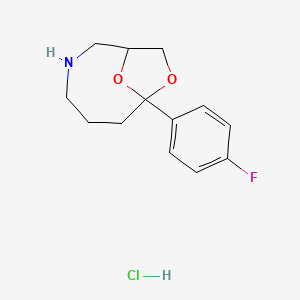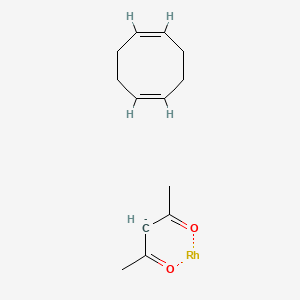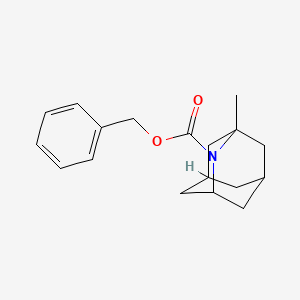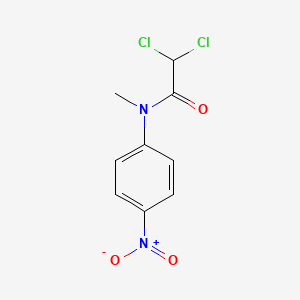
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C13H19NO3S. It is a derivative of pyrrolidine and benzene sulfonate, featuring a pyrrolidine ring substituted with an ethyl group and a benzene ring substituted with a methyl group and a sulfonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-ethylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding alcohol and sulfonic acid.
科学的研究の応用
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrolidine ring can interact with biological molecules, potentially affecting their function and activity .
類似化合物との比較
Similar Compounds
1-Ethylpyrrolidine: Lacks the benzene sulfonate group.
4-Methylbenzenesulfonate: Lacks the pyrrolidine ring.
Pyrrolidine Derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a pyrrolidine ring and a benzene sulfonate group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
(1-ethylpyrrolidin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-3-14-9-8-12(10-14)17-18(15,16)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3 |
InChIキー |
UPDMYSDLLVBOKV-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


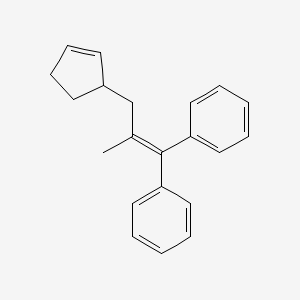


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)
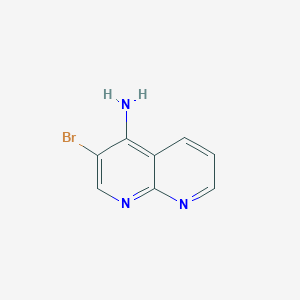


![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
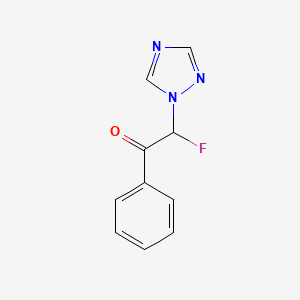
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
